7-Ketocholesterol
Overview
Description
Synthesis Analysis
7-Ketocholesterol is primarily synthesized from cholesterol. Shinkyo et al. (2011) discovered that 7-dehydrocholesterol, a precursor of cholesterol, is oxidized by cytochrome P450 7A1 to form 7-ketocholesterol (Shinkyo et al., 2011). This synthesis pathway is significant, especially in the context of Smith-Lemli-Opitz syndrome, a genetic condition characterized by defective cholesterol biosynthesis.
Molecular Structure Analysis
The molecular structure of 7-KC plays a crucial role in its interaction with biological membranes and its biological activity. Bach et al. (2008) investigated how 7-KC modifies the physical properties of bilayers composed of major lipid components, finding that 7-KC is less effective in promoting the formation of certain lipid phases compared to cholesterol (Bach et al., 2008). This difference in activity is attributed to the more polar nature of 7-KC.
Chemical Reactions and Properties
7-KC is involved in various biochemical pathways and has a range of chemical properties. It is known to form crystalline domains in model membranes and can alter the structure of these membranes significantly. Phillips et al. (2001) noted that 7-KC, unlike cholesterol, does not condense phospholipids as efficiently and can self-associate into distinct intrabilayer domains (Phillips et al., 2001).
Physical Properties Analysis
The physical properties of 7-KC, such as its solubility and membrane intercalation, differ from those of cholesterol. For example, Massey and Pownall (2005) studied the polarity and bilayer order induced by 7-KC and found that it decreased the rate for membrane microsolubilization by apolipoprotein A-I compared to cholesterol (Massey & Pownall, 2005).
Chemical Properties Analysis
The chemical properties of 7-KC, particularly its role in inducing oxidative stress and inflammation, are well-documented. Anderson et al. (2019) highlighted its cytotoxicity and association with diseases and aging. Unlike cholesterol, 7-KC consistently shows cytotoxicity to cells, and its physiological function in humans or other complex organisms remains largely unknown (Anderson et al., 2019).
Scientific Research Applications
1. Lipid Metabolic Reprogramming in Cardiac Cells
- Application Summary: 7-Ketocholesterol (7KCh) is a major oxidized cholesterol product found in lipoprotein deposits and atherosclerotic plaques. It has been shown to accumulate in erythrocytes of heart failure patients . The study focused on how 7KCh may affect metabolism in cardiomyocytes.
- Methods of Application: Metabolomics was applied to study the metabolic changes in cardiac cell line HL-1 after treatment with 7KCh . mRNA-sequencing (mRNA-seq) was used to study genes differentially expressed in 7KCh-treated cells .
- Results: The levels of certain metabolites significantly declined, while the levels of others considerably increased in 7KCh-treated cells . The cholesterol content showed no significant change, but the production of cholesteryl esters was enhanced in the treated cells . The transcriptomic analysis revealed that genes involved in lipid metabolic processes were differentially expressed in treated cells .
2. Oxiapoptophagy and Inhibition of Osteogenic Differentiation
- Application Summary: 7-Ketocholesterol (7KC) is one of the oxysterols produced by the auto-oxidation of cholesterol during the dysregulation of cholesterol metabolism which has been implicated in the pathological development of osteoporosis (OP) . The study investigated whether 7KC produces negative effects on MC3T3-E1 cells by stimulating oxiapoptophagy.
- Methods of Application: The study found that 7KC significantly decreased the cell viability of MC3T3-E1 cells in a concentration-dependent manner . The antioxidant acetylcysteine (NAC) was used as a pretreatment to study its effects .
- Results: 7KC decreased ALP staining and mineralization and down-regulated the protein expression of OPN and RUNX2, inhibiting osteogenic differentiation . 7KC significantly stimulated oxidation and induced autophagy and apoptosis in the cultured MC3T3-E1 cells . Pretreatment with NAC could effectively decrease NOX4 and MDA production, enhance SOD activity, ameliorate the expression of autophagy-related factors, decrease apoptotic protein expression, and increase ALP, OPN, and RUNX2 expression .
3. Effects on Membrane Structure
- Application Summary: Under hypercholesterolemic conditions, exposure of cells to lipoproteins results in a subtle membrane increase in the levels of cholesterol and 7-ketocholesterol . The study investigated the effect of these physiologically relevant concentration increases on multicomponent bilayer membranes.
- Methods of Application: Coarse-grained molecular dynamics simulations were used to investigate the changes in the structural and dynamic properties of the bilayer membranes resulting from subtle increases in sterol levels .
4. Treatment of Age-Related Diseases
- Application Summary: Certain age-related diseases are associated with increased plasma and/or tissue levels of 7-ketocholesterol . The study explored the potential of using certain compounds for the treatment of these diseases.
- Methods of Application: The study evaluated the effectiveness of several compounds, some of which are already in use in humans, in treating diseases associated with increased levels of 7-ketocholesterol .
- Results: The study found that these compounds could potentially be used for the treatment of certain age-related diseases associated with increased plasma and/or tissue levels of 7-ketocholesterol .
5. Hepatic Lipid Accumulation
- Application Summary: Dietary oxysterol, 7-Ketocholesterol has been shown to accelerate hepatic lipid accumulation . This study investigated the effects of 7-Ketocholesterol on liver health.
- Methods of Application: The study involved feeding mice with a diet containing 7-Ketocholesterol and observing the effects on liver weight and lipid accumulation .
- Results: The study found that there were no significant differences in liver and heart weight in mice fed with or without 7-Ketocholesterol .
6. Treatment of Age-Related Diseases
- Application Summary: Certain age-related diseases are associated with increased plasma and/or tissue levels of 7-ketocholesterol . The study explored the potential of using certain compounds for the treatment of these diseases.
- Methods of Application: The study evaluated the effectiveness of several compounds, some of which are already in use in humans, in treating diseases associated with increased levels of 7-ketocholesterol .
- Results: The study found that these compounds could potentially be used for the treatment of certain age-related diseases associated with increased plasma and/or tissue levels of 7-ketocholesterol .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKKMWSQVKJCOP-ABXCMAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901033744 | |
Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ketocholesterol | |
CAS RN |
566-28-9 | |
Record name | 7-Ketocholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Ketocholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-OXOCHOLESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7676FE78M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.